molecular formula C21H18N4O3S B15152988 N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B15152988
M. Wt: 406.5 g/mol
InChI Key: FKJFEGWXADUNOM-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group. Finally, the sulfonyl chloride is reacted with 3-methoxyaniline under solvent-free conditions in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H18N4O3S/c1-28-16-9-7-8-15(14-16)22-20-21(24-19-13-6-5-12-18(19)23-20)25-29(26,27)17-10-3-2-4-11-17/h2-14H,1H3,(H,22,23)(H,24,25)

InChI Key

FKJFEGWXADUNOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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